molecular formula C7H10N2O B3055947 2-Ethyl-5-methoxypyrazine CAS No. 68039-50-9

2-Ethyl-5-methoxypyrazine

Cat. No.: B3055947
CAS No.: 68039-50-9
M. Wt: 138.17 g/mol
InChI Key: WPGWHDYIRYZAHO-UHFFFAOYSA-N
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Description

2-Ethyl-5-methoxypyrazine is a member of the pyrazine family, which are volatile compounds characterized by a monocyclic aromatic hydrocarbon structure with nitrogen atoms at the 1 and 4 positions. Pyrazines are known for their significant role in flavor and aroma, often contributing to the sensory properties of various foods and beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methoxypyrazine typically involves the cyclization of α-aminoketones or α-aminoaldehydes. One common method is the condensation of a 1,2-diketone with a 1,2-diamine . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired pyrazine ring structure.

Industrial Production Methods: Industrial production of pyrazines, including this compound, often involves the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This reaction is typically carried out under controlled heating conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-methoxypyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction may produce reduced pyrazine derivatives .

Comparison with Similar Compounds

  • 2-Ethyl-3-methoxypyrazine
  • 2-Methyl-3-methoxypyrazine
  • 2-Methyl-5-methoxypyrazine
  • 2,3-Diethyl-5-methylpyrazine

Comparison: 2-Ethyl-5-methoxypyrazine is unique due to its specific ethyl and methoxy substituents, which contribute to its distinct aroma profile. Compared to similar compounds, it has a unique combination of sensory properties that make it valuable in flavor and fragrance applications .

Properties

IUPAC Name

2-ethyl-5-methoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6-4-9-7(10-2)5-8-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGWHDYIRYZAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867711
Record name 2-Ethyl-5-methoxypyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68039-50-9, 68739-00-4
Record name 2-Ethyl-5-methoxypyrazine
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Record name 2-Ethyl-5-methoxypyrazine
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Record name Pyrazine, 2-ethyl-5(or 6)-methoxy-
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Record name Pyrazine, 2-ethyl-5-methoxy-
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Record name Pyrazine, 2-ethyl-5(or 6)-methoxy-
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Record name 2-Ethyl-5-methoxypyrazine
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Record name 2-ethyl-5(or6)-methoxypyrazine
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Record name 2-ETHYL-5-METHOXYPYRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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